molecular formula C10H11N4O8P B1608471 9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione CAS No. 31319-70-7

9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione

Cat. No.: B1608471
CAS No.: 31319-70-7
M. Wt: 346.19 g/mol
InChI Key: AAUQFLOPCIXUSK-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a fused furo-dioxaphosphinin ring system. Its structure includes a 3H-purine-2,6-dione core linked to a bicyclic phosphorus-containing heterocycle, which introduces stereochemical complexity (four defined stereocenters) and unique physicochemical properties.

Properties

IUPAC Name

9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O8P/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQFLOPCIXUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399795
Record name cXMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31319-70-7
Record name cXMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a purine base linked to a furodioxaphosphinine moiety. The presence of hydroxyl and carbonyl groups suggests potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of purine compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
  • Antiviral Effects : Some purine analogs have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleotide Analog : As a purine derivative, it may mimic natural nucleotides, thereby disrupting nucleic acid synthesis.
  • Interaction with Enzymes : The presence of the dioxaphosphinine ring may facilitate binding to enzymes such as kinases or phosphatases.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Antitumor Activity in Cell Lines : A study evaluated the effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
    Cell LineIC50 (μM)Mechanism
    HeLa15Apoptosis induction
    MCF-720DNA synthesis inhibition
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls. Histopathological analysis revealed decreased mitotic figures in treated tissues.
  • Antiviral Activity : In vitro assays demonstrated that the compound inhibited the replication of certain viruses (e.g., HSV and HIV) at concentrations lower than those required for cytotoxicity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

9-Deazahypoxanthine (9dhx): A purine derivative lacking the phosphorus-containing ring but sharing the hypoxanthine-like core. It has been used in copper(II) complexation studies, demonstrating metal-binding affinity via nitrogen and oxygen donors .

[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate: A structurally related phosphorous-containing purine derivative with a similar fused ring system but modified with octanoyl groups.

Physicochemical Properties
Property Target Compound 9dhx Phosphorus-Containing Analog
Molecular Weight (g/mol) Not reported ~152 (C₆H₄N₄O) 581.26
Hydrogen Bond Donors 2 (hydroxyl groups) 2 2
Hydrogen Bond Acceptors 11 4 11
Rotatable Bonds Not reported 0 16
Stereocenters 4 0 4
Topological Polar Surface Area Not reported ~90 Ų 164 Ų

Key Observations :

  • The target compound’s phosphorus-containing ring increases steric hindrance and polarity compared to 9dhx, likely reducing membrane permeability but enhancing solubility in polar solvents.
  • Its stereochemical complexity (four stereocenters) may complicate synthesis and purification, as seen in diastereoisomeric mixtures of similar phosphoramidite compounds .

Preparation Methods

Enzymatic Cyclization

  • Starting Material: Xanthosine 5'-monophosphate (XMP)
  • Enzyme: Guanylate cyclase or specific phosphodiesterases capable of catalyzing the intramolecular cyclization.
  • Reaction Conditions: Aqueous buffer solutions, physiological pH (~7.0), temperature around 37°C.
  • Mechanism: The enzyme catalyzes the nucleophilic attack of the 3'-hydroxyl group on the phosphate group at the 5' position, forming a 3',5'-cyclic phosphate ester.
  • Yield and Purity: High specificity and yield, typically >90% with minimal side products.
  • Applications: This method is preferred for biochemical studies due to its regioselectivity and mild conditions.

Chemical Cyclization

  • Starting Material: Xanthosine 5'-monophosphate or protected nucleoside derivatives.
  • Reagents: Phosphorylating agents such as phosphorus oxychloride (POCl3), carbodiimides, or phosphorimidazolides.
  • Solvents: Anhydrous organic solvents like pyridine, dimethylformamide (DMF), or acetonitrile.
  • Reaction Conditions: Controlled temperature (0–25°C), inert atmosphere to prevent hydrolysis.
  • Procedure:
    • Protection of hydroxyl groups if necessary to prevent side reactions.
    • Activation of the phosphate group using phosphorylating reagents.
    • Intramolecular cyclization promoted by base or nucleophilic catalyst.
    • Deprotection and purification by chromatography.
  • Yield and Purity: Moderate yields (50–70%) with possible formation of side products; purification is essential.
  • Notes: Chemical synthesis allows for modification of the phosphate moiety and introduction of analogs.

Alternative Synthetic Routes

  • Solid-phase synthesis: Used for analogs and modified nucleotides, involving stepwise addition of protected nucleoside phosphoramidites on resin supports.
  • Enzymatic synthesis using mutant enzymes: Engineered enzymes with enhanced specificity or altered substrate scope to produce cyclic nucleotides with modifications.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Enzymes Conditions Yield (%) Advantages Disadvantages
Enzymatic Cyclization Xanthosine 5'-monophosphate Guanylate cyclase Aqueous, pH 7, 37°C >90 High specificity, mild conditions Limited to natural substrates
Chemical Cyclization Xanthosine 5'-monophosphate or derivatives POCl3, carbodiimides, phosphorimidazolides Anhydrous solvents, 0–25°C 50–70 Allows analog synthesis Lower yield, side products
Solid-phase synthesis Protected nucleoside phosphoramidites Phosphoramidite chemistry Stepwise on resin, various Variable Suitable for analogs Complex, costly

Research Findings and Optimization

  • Enzymatic methods have been optimized for scale-up by controlling pH and cofactor concentrations to maximize cyclic nucleotide production.
  • Chemical synthesis protocols have been refined to improve regioselectivity and reduce side reactions by using selective protecting groups and mild activation methods.
  • Studies indicate that the purity of the cyclic nucleotide is crucial for biological assays, necessitating high-performance liquid chromatography (HPLC) purification with purity >98% confirmed by HPLC and NMR spectroscopy.
  • Recent patents and literature focus on modified cyclic nucleotides with altered phosphate groups for enhanced stability or targeted delivery, often requiring chemical synthesis approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione
Reactant of Route 2
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione

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